The synthesis of 3,4-DMA-NBOMe typically involves the alkylation of 3,4-dimethoxyamphetamine with an ortho-methoxybenzyl halide. The general synthetic route can be summarized as follows:
Technical details regarding specific reaction conditions (such as temperature and solvents) are often proprietary or vary between laboratories but generally involve standard organic synthesis techniques .
The molecular structure of 3,4-DMA-NBOMe can be represented by the following chemical formula:
The compound features a dimethoxy group at the 3 and 4 positions of the benzene ring, contributing to its structural stability and pharmacological activity. The presence of the ortho-methoxybenzyl moiety enhances its binding affinity to serotonin receptors, particularly the 5-HT2A receptor .
In terms of chemical reactivity, 3,4-DMA-NBOMe can undergo several reactions typical of amphetamines:
These reactions are crucial for understanding both the environmental stability of the compound and its metabolic pathways in biological systems .
The mechanism of action for 3,4-DMA-NBOMe primarily involves its role as an agonist at serotonin receptors, particularly the 5-HT2A receptor. Upon binding to these receptors:
The physical properties of 3,4-DMA-NBOMe (hydrochloride) include:
Chemical properties include:
These properties are essential for researchers handling this compound in laboratory settings .
3,4-DMA-NBOMe serves primarily as an analytical reference standard in research settings. Its applications include:
Given its classification as a designer drug with potential psychoactive effects, understanding its properties and behaviors is vital for both scientific inquiry and public health monitoring .
3,4-DMA-NBOMe hydrochloride (CAS No. 2748343-73-7) is a synthetic compound classified as an amphetamine/phenethylamine hybrid [1] [8] [9]. Its molecular formula is C₁₉H₂₆ClNO₃, with a molecular weight of 351.87 g/mol [1] [5] [9]. The hydrochloride salt form enhances stability and crystallinity, typical for analytical reference standards [5] [9].
The structure comprises three interconnected moieties:
Property | Value | |
---|---|---|
CAS No. | 2748343-73-7 | |
Molecular Formula | C₁₉H₂₆ClNO₃ | |
Molecular Weight | 351.87 g/mol | |
IUPAC Name | 1-(3,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]propan-2-amine; hydrochloride | |
SMILES | COC₁=CC(CC(C)NCC₂=C(OC)C=CC=C₂)=CC=C₁OC.Cl | [1] [9] |
Positional isomerism profoundly influences the pharmacological activity of NBOMe compounds. The "3,4-DMA" designation specifies methoxy substitutions at the 3- and 4-positions of the phenethylamine ring, distinct from the 2,5-dimethoxy (e.g., 25I-NBOMe) or 2,4,5-trimethoxy (e.g., mescaline derivatives) configurations [2] [6].
N-Benzyl Variants: The ortho-methoxy group on the N-benzyl moiety ("OMe" in NBOMe) is critical for 5-HT₂A binding. Removal reduces potency, while para- or meta-substitutions diminish activity [6].
Table 2: Classification of Key NBOMe Derivatives by Substitution Pattern
Compound | Phenyl Ring Substituents | N-Benzyl Substituent | Primary Receptor Target | |
---|---|---|---|---|
3,4-DMA-NBOMe | 3,4-(OCH₃)₂ | 2-OCH₃ | 5-HT₂A/2C | |
25B-NBOMe | 2,5-(OCH₃)₂; 4-Br | 2-OCH₃ | 5-HT₂A (agonist) | |
25I-NBOMe | 2,5-(OCH₃)₂; 4-I | 2-OCH₃ | 5-HT₂A (full agonist) | |
25C-NBOMe | 2,5-(OCH₃)₂; 4-Cl | 2-OCH₃ | 5-HT₂A (partial agonist) | [2] [6] |
3,4-DMA-NBOMe belongs to a structural continuum of phenethylamine-derived psychoactive compounds:
Key structural differentiators include:
Compound Name | Classification | |
---|---|---|
3,4-DMA-NBOMe hydrochloride | NBOMe derivative | |
Mescaline | Phenethylamine | |
2C-B | Phenethylamine (2C-X) | |
DOI | Substituted amphetamine | |
DOM | Substituted amphetamine | |
25I-NBOMe | NBOMe derivative | |
25B-NBOMe | NBOMe derivative | |
25C-NBOMe | NBOMe derivative | |
MDMA | Substituted amphetamine | |
2C-T-7 | Phenethylamine (2C-X) | |
5-HT₂A receptor | Biological target | [1] [2] [4] |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: